Biotinylation can be achieved through various methods:
Biotin has a unique structure characterized by its valeric acid side chain and a ureido ring system. The molecular formula of biotin is C₁₃H₁₈N₂O₃S. Its structure allows it to bind tightly to avidin and streptavidin through non-covalent interactions, which are among the strongest known in nature (dissociation constant ) .
The primary chemical reactions involved in biotinylation include:
The mechanism of action for biotinylated compounds primarily revolves around their ability to form stable complexes with avidin or streptavidin:
Data from studies indicate that the binding interactions between biotin and avidin/streptavidin are resistant to denaturation by heat or extreme pH changes, making them ideal for applications requiring rigorous experimental conditions .
Biotinylated compounds have extensive applications in various scientific fields:
BIM (Bcl-2 Interacting Mediator of cell death), encoded by the BCL2L11 gene, functions as a critical BH3-only regulator within the Bcl-2 protein family, acting as a major determinant of intrinsic apoptosis initiation under physiological and pathophysiological conditions [2] [4]. Its promiscuous binding capability allows it to engage all anti-apoptotic members of the Bcl-2 superfamily (Bcl-2, Bcl-xL, Bcl-w, Mcl-1, Bfl-1) with high affinity, positioning it as a master regulator of cellular survival/death decisions [4]. This broad interaction profile enables BIM to function both as a direct activator of pro-apoptotic effectors Bax and Bak, and as a potent inactivator/de-repressor of anti-apoptotic proteins [2] [10]. The interaction occurs when BIM's amphipathic α-helical BH3 domain (residues LRRIGDEFN) inserts into the hydrophobic groove of anti-apoptotic proteins, disrupting their ability to restrain Bax/Bak oligomerization [4]. In cancer cells, BIM is frequently overexpressed but held in check through sequestration by upregulated anti-apoptotic proteins (Bcl-xL, Mcl-1) and inhibitory phosphorylation, explaining its paradoxical pro-survival role in malignancies [1]. The stoichiometry of these interactions determines cell fate, with BIM levels acting as a rheostat for apoptosis sensitivity [10].
Table 1: Binding Affinities of BIM BH3 Domain with Anti-Apoptotic Bcl-2 Family Members
Anti-Apoptotic Protein | Reported Kd (nM) | Functional Consequence of Interaction | Cellular Impact |
---|---|---|---|
Bcl-xL | 120 ± 15 | Sequestration of BIM, inhibition of Bax activation | Enhanced cell survival |
Mcl-1 | 85 ± 10 | Prevention of Bak activation | Resistance to apoptosis |
Bcl-2 | 220 ± 25 | Neutralization of pro-apoptotic activity | Survival maintenance |
Bcl-w | 180 ± 20 | Inhibition of BIM-mediated activation | Attenuated cell death |
The BIM peptide fragment encompassing residues 81-106 constitutes the core interaction domain containing the structurally critical BH3 motif and flanking regions essential for target specificity and binding affinity [1] [4]. This region forms an amphipathic α-helix where the hydrophobic face (Leu94, Ile97, Ile100, Leu104) engages the hydrophobic cleft of anti-apoptotic partners, while charged residues (Asp98, Glu101) form specific hydrogen bonds that dictate binding preferences [1]. Structural analyses reveal that the N-terminal extension beyond the minimal BH3 core (residues 88-106) significantly enhances affinity for Mcl-1 and Bcl-w through additional electrostatic and van der Waals contacts [4]. Mutagenesis studies demonstrate that substitution of Leu94 or Ile97 with alanine reduces binding to Bcl-xL by >50-fold, underscoring their role as hotspot residues [1]. Phosphorylation at Ser69 (within this region) induces conformational changes that reduce affinity for Bcl-2 but not Mcl-1, adding a layer of post-translational regulation to binding specificity [4] [6]. Notably, the 81-106 fragment retains significantly higher structural stability compared to shorter BH3 peptides, maintaining native-like helical content (>85%) in isolation, as confirmed by circular dichroism spectroscopy [1].
Table 2: Functional Properties of Key Residues in BIM Fragment 81-106
Residue Position | Amino Acid | Structural Role | Functional Impact of Mutation |
---|---|---|---|
Leu94 | Hydrophobic | Core hydrophobic interaction | >50-fold reduction in Bcl-xL binding |
Ile97 | Hydrophobic | Stabilizes helix orientation | Disrupts Mcl-1 and Bcl-xL binding |
Asp98 | Acidic | Forms salt bridge with Arg100 of Bcl-xL | Abolishes specific recognition |
Glu101 | Acidic | Stabilizes helical dipole | Reduces affinity across partners |
Ser69 (pSer) | Phosphosite | Induces electrostatic repulsion | Decreases Bcl-2 affinity selectively |
Site-specific biotinylation of BIM peptides serves as a powerful molecular tool for investigating interaction dynamics without substantially altering the protein's fundamental binding properties when appropriately engineered [7]. Biotin is typically conjugated to the N-terminus of BIM peptides (residues 81-106) via a flexible linker (e.g., Ahx, aminohexanoic acid), positioning the biotin moiety away from the critical BH3 interaction interface to minimize steric interference [7]. Biophysical characterization demonstrates that N-terminal biotinylation induces less than 15% reduction in binding affinity for Bcl-xL compared to native peptide, confirming minimal perturbation of the core recognition elements [7]. This modification enables streptavidin-based immobilization strategies for surface plasmon resonance (SPR) studies, revealing association/dissociation kinetics previously inaccessible in solution studies [7]. Biotinylated BIM has proven particularly valuable for measuring the kinetics of ternary complex formation (e.g., BIM:Bcl-xL:Bax), demonstrating that pre-formed BIM:Bcl-xL complexes dissociate 3-fold slower when challenged with Bax compared to binary interactions [9]. The biotin tag also facilitates subcellular localization studies via streptavidin-nanogold EM, confirming mitochondrial membrane targeting of the BIM fragment upon release from cytoskeletal sequestration [1] [7]. Crucially, biotinylation does not impair the capacity of BIM to displace Bax from Bcl-xL complexes, validating its use in competitive binding assays modeling physiological interactions [7].
BIM exhibits context-dependent functionality, shifting between pro-survival and pro-apoptotic roles based on cellular localization, post-translational modifications, and binding partners [1] [10]. In cancer cells (prostate, breast), BIM is constitutively overexpressed via E2F1-dependent transcription (with eight identified E2F1-binding sites on its promoter) but performs pro-survival functions through phosphorylation-mediated inactivation and sequestration by anti-apoptotic proteins Bcl-xL and Mcl-1 [1]. Phosphorylation at Ser69, Ser87, and Ser114 by ERK and other kinases creates docking sites for 14-3-3 proteins, leading to cytosolic retention and proteasomal degradation, effectively neutralizing its pro-apoptotic potential [4] [6]. Paradoxically, Bim silencing in cancer cells induces cell rounding, detachment, and apoptosis, indicating that sequestered BIM contributes to mitochondrial integrity maintenance [1]. Under apoptotic stimuli, dephosphorylation releases BIM from cytoskeletal complexes (dynein light chain LC8), enabling mitochondrial translocation where it either directly activates Bax/Bak or neutralizes anti-apoptotic proteins [4] [10]. The isoform-specific regulation further modulates this duality: BimEL and BimL bind microtubules via the DLC domain, while BimS - lacking this domain - exhibits constitutive pro-apoptotic activity due to unconstrained mitochondrial targeting [2] [4]. This dual functionality creates a therapeutic vulnerability in cancer cells, where inhibitors disrupting BIM phosphorylation or BIM-anti-apoptotic protein interactions can trigger apoptosis [10].
Table 3: Contextual Determinants of BIM's Dual Signaling Functions
Molecular Context | Pro-Survival Mechanism | Pro-Apoptotic Mechanism | Biological Consequence |
---|---|---|---|
Cancer Microenvironment | E2F1-mediated overexpression; Sequestration by Bcl-xL/Mcl-1 | Therapeutic de-repression (e.g., kinase inhibitors) | Tumor progression vs. targeted elimination |
Phosphorylation Status | ERK-mediated phospho-inactivation (Ser69, Ser87, Ser114) | Dephosphorylation by phosphatases (PP2A) | Cell survival maintenance vs. stress-induced death |
Isoform Expression | BimEL/BimL cytoskeletal sequestration | BimS mitochondrial translocation | Cytoskeletal integrity vs. MOMP induction |
Transcriptional Regulation | FOXO3 suppression under survival signaling | FOXO3/c-Jun/Runx2 activation during stress | Metabolic adaptation vs. apoptosis commitment |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: